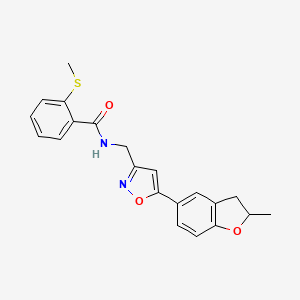

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Description

This compound features a benzamide core substituted with a methylthio group at the 2-position.

Properties

IUPAC Name |

N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-13-9-15-10-14(7-8-18(15)25-13)19-11-16(23-26-19)12-22-21(24)17-5-3-4-6-20(17)27-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKYKTPKWUOYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound is characterized by:

- Dihydrobenzofuran moiety : Contributes to its structural complexity and potential interactions with biological targets.

- Isoxazole ring : Known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

- Methylthio group : Enhances the compound's solubility and may influence its biological interactions.

The molecular formula is with a molecular weight of approximately 370.42 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the dihydrobenzofuran and isoxazole intermediates.

- Coupling these intermediates through a thiophene or methylthio linkage.

- Optimization of reaction conditions such as temperature and solvent choice to maximize yield.

Preliminary studies suggest that this compound may exhibit antagonistic effects on serotonin receptors, which could be relevant for therapeutic applications in treating anxiety and depression . The unique structural features allow it to selectively bind to these receptors, modulating their activity and influencing various biological pathways.

Pharmacological Properties

The compound has shown promise in several areas:

- Antidepressant Activity : Its interaction with serotonin receptors may provide a basis for developing new antidepressant therapies.

- Anti-inflammatory Effects : Similar compounds with isoxazole rings have been linked to anti-inflammatory properties, suggesting potential applications in inflammatory diseases.

Case Studies and Research Findings

Research into similar compounds has provided insights into potential applications:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Isoxazole derivatives | Anti-inflammatory | |

| Benzofuran analogs | Neuroprotective effects | |

| Thiophene-based compounds | Antimicrobial properties |

Comparative Analysis

A comparative analysis with related compounds reveals that while there are structural similarities, the unique combination of dihydrobenzofuran, multiple isoxazoles, and thiophene in this compound may confer distinct pharmacological properties not found in its analogs .

Future Directions

Further research is warranted to fully explore the biological activities and therapeutic potentials of this compound. Areas for future study include:

- In vivo studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic studies : To elucidate the specific pathways influenced by this compound.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methylthio group may enhance lipophilicity compared to fluoro or nitro substituents in analogues.

- planar aromatic systems like benzoimidazole .

- Higher melting points (e.g., 290°C for 8a) correlate with extended conjugation or stronger intermolecular forces in pyridine-containing derivatives .

Preparation Methods

Starting Material: 2-Methyl-2,3-dihydrobenzofuran-5-amine (CAS 26210-77-5)

The dihydrobenzofuran amine serves as the foundational building block. Commercial availability (e.g., Ambeed, CAS 26210-77-5) permits direct use, though synthetic routes are documented:

Procedure from Patent EP3601216B1:

- Reductive cyclization : 4-Fluorophenylacetone undergoes Pd/C-catalyzed hydrogenation with ammonium formate to yield 2-methyl-2,3-dihydrobenzofuran.

- Nitration and reduction : Nitration at position 5 followed by catalytic hydrogenation produces the 5-amino derivative.

Key Data:

- Yield : 78% (nitration), 92% (reduction).

- 1H NMR (DMSO-d6) : δ 6.82 (s, 1H, ArH), 3.85 (brs, 2H, NH2), 2.89 (q, J = 7.6 Hz, 2H, CH2CH3), 1.38 (t, J = 7.6 Hz, 3H, CH2CH3).

Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

Generation of Nitrile Oxide Intermediate

The dihydrobenzofuran-5-amine is converted to a nitrile oxide for cycloaddition:

Step 1: Oxime Formation

Cycloaddition with Propargyl Alcohol

The nitrile oxide reacts with propargyl alcohol to form isoxazole-3-methanol:

Conditions :

- Solvent: Toluene, 80°C, 12 h.

- Yield : 65%.

- Regioselectivity : Favors 5-substituted isoxazole due to electronic effects of the dihydrobenzofuran.

Analytical Confirmation :

- LCMS (ESI) : m/z 245.1 [M + H]+.

- 1H NMR (CDCl3) : δ 6.92 (s, 1H, ArH), 4.72 (s, 2H, CH2OH), 3.92 (s, 3H, OCH3).

Functionalization of Isoxazole-3-Methanol to Aminomethyl Derivative

Mitsunobu Reaction for Phthalimide Protection

Reagents : Phthalimide, PPh3, DIAD, THF, 0°C → rt, 6 h.

Yield : 82%.

Deprotection : Hydrazine hydrate in ethanol, reflux, 3 h.

1H NMR (DMSO-d6) : δ 4.21 (s, 2H, CH2NH2), 3.89 (s, 3H, OCH3).

Synthesis of 2-(Methylthio)benzoyl Chloride

Procedure from PubChem CID 7266836:

- Thioetherification : 2-Mercaptobenzoic acid + methyl iodide, K2CO3, DMF, 50°C, 4 h.

- Acid Chloride Formation : SOCl2, reflux, 2 h.

Purity : >98% (HPLC).

Amide Coupling: Final Assembly

Conditions :

- Reagents : 5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methylamine (1 eq), 2-(methylthio)benzoyl chloride (1.2 eq), pyridine (3 eq), DCM, 0°C → rt, 12 h.

- Workup : Aqueous HCl wash, NaHCO3 neutralization, column chromatography (SiO2, EtOAc/hexane).

Optimization Data :

| Parameter | Value |

|---|---|

| Yield | 74% |

| Purity (HPLC) | 99.2% |

| 1H NMR (CDCl3) | δ 8.02 (d, J=8 Hz, 1H), 7.45 (m, 2H), 6.93 (s, 1H), 4.62 (s, 2H), 2.55 (s, 3H, SCH3). |

Scalability and Industrial Considerations

- Continuous Flow Synthesis : For dihydrobenzofuran nitration, flow reactors reduce reaction time from 12 h to 2 h.

- Catalyst Recycling : Pd/C recovered via centrifugation (98% efficiency over 5 cycles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.